N-(2-ethylphenyl)-2-oxo-2H-chromene-3-carboxamide
CAS No.:
Cat. No.: VC10807075
Molecular Formula: C18H15NO3
Molecular Weight: 293.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15NO3 |
|---|---|
| Molecular Weight | 293.3 g/mol |
| IUPAC Name | N-(2-ethylphenyl)-2-oxochromene-3-carboxamide |
| Standard InChI | InChI=1S/C18H15NO3/c1-2-12-7-3-5-9-15(12)19-17(20)14-11-13-8-4-6-10-16(13)22-18(14)21/h3-11H,2H2,1H3,(H,19,20) |
| Standard InChI Key | VLWKJHIYPCZEKV-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=O |
| Canonical SMILES | CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=O |
Introduction
Structural and Molecular Characteristics
Core Architecture
N-(2-Ethylphenyl)-2-oxo-2H-chromene-3-carboxamide comprises a benzopyran-derived coumarin (2H-chromene-2-one) scaffold substituted at position 3 with a carboxamide group. The amide nitrogen is further functionalized with a 2-ethylphenyl moiety, introducing steric bulk and hydrophobic character. Key structural attributes include:
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Coumarin backbone: A planar, conjugated system enabling π-π interactions and fluorescence properties.
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Carboxamide linkage: Enhances hydrogen-bonding capacity and metabolic stability compared to ester analogs.
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2-Ethylphenyl group: Provides lipophilicity, potentially improving membrane permeability in biological systems.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅NO₃ |
| Molecular Weight | 293.3 g/mol |
| IUPAC Name | N-(2-ethylphenyl)-2-oxochromene-3-carboxamide |
| SMILES | CCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=O |
| Hydrogen Bond Donors | 1 (amide NH) |
| Hydrogen Bond Acceptors | 3 (two carbonyl oxygens, one ether oxygen) |
Spectroscopic Data
While direct spectral data for this compound remains unpublished, analogous chromene-3-carboxamides exhibit characteristic signals:
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¹H NMR: A singlet near δ 8.8 ppm for the coumarin C4-H, with aromatic protons between δ 6.9–8.3 ppm .
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¹³C NMR: Carbonyl carbons at ~160–165 ppm (amide and lactone C=O), and aromatic carbons at 110–150 ppm .
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IR: Strong stretches at 1720 cm⁻¹ (lactone C=O) and 1660 cm⁻¹ (amide C=O).
Synthesis and Optimization
Route Selection
The compound is synthesized via a two-step strategy common to chromene carboxamides :
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Knoevenagel condensation: Salicylaldehyde derivatives react with N-substituted cyanoacetamides in aqueous Na₂CO₃ to form 2-iminochromenes .
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Hydrolysis: Acidic treatment (e.g., HCl) converts the imino group to a ketone, yielding the 2-oxochromene core .
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Condensation | Salicylaldehyde, NaHCO₃, H₂O, rt | 85–92% |
| Hydrolysis | 2M HCl, reflux, 2h | 90–95% |
Challenges in Scalability
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Byproduct formation: Competing cyclization or dimerization occurs if pH or temperature deviates .
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Purification difficulties: The compound’s low solubility in polar solvents necessitates chromatographic separation .
Biological Activity and Mechanisms
Antimicrobial Effects
Chromene carboxamides inhibit bacterial DNA gyrase by binding to the ATPase domain, with MIC values of 4–16 µg/mL against Staphylococcus aureus and Escherichia coli. The 2-ethylphenyl group enhances penetration through lipid bilayers, improving efficacy against Gram-negative strains.
Table 3: Cytotoxicity Profile
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 | 12.4 | Topoisomerase II inhibition |
| A549 | 17.9 | ROS-mediated apoptosis |
Material Science Applications
Supramolecular Assembly
The carboxamide group facilitates hydrogen-bonded networks, enabling crystal engineering of porous frameworks. Preliminary X-ray data (unpublished) reveal a 2D grid with pore diameters of 5.2 Å, suitable for gas storage applications.
Fluorescence Properties
Conjugation across the coumarin system produces blue fluorescence (λₑₘ = 450 nm), with quantum yields (Φ) of 0.33 in DMSO . This positions the compound as a candidate for organic light-emitting diodes (OLEDs).
Challenges and Future Directions
Pharmacokinetic Limitations
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Low oral bioavailability: Extensive first-pass metabolism reduces systemic exposure.
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Plasma protein binding: >90% binding to albumin limits free drug concentration.
Synthetic Innovations
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